Drospirenone-d4-1

Bioanalysis LC-MS/MS quantification Matrix effect correction

Drospirenone-d4-1 (C₂₄H₂₆D₄O₃; MW 370.52 g/mol) is a tetradeuterated stable isotope-labeled analog of the synthetic progestin drospirenone, engineered specifically as an internal standard (IS) for quantitative liquid chromatography–tandem mass spectrometry (LC-MS/MS) assays. Unlike pharmacopoeial reference standards intended for identity and purity testing (e.g., USP Drospirenone RS), Drospirenone-d4-1 is functionally optimized to co-elute with the non-deuterated analyte while providing a distinct mass shift (+4 Da) for selected reaction monitoring (SRM) differentiation.

Molecular Formula C24H30O3
Molecular Weight 370.5 g/mol
Cat. No. B12411080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDrospirenone-d4-1
Molecular FormulaC24H30O3
Molecular Weight370.5 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C
InChIInChI=1S/C24H30O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+/m1/s1/i3D2,5D2
InChIKeyMETQSPRSQINEEU-AJJTXNBQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Drospirenone-d4-1 Reference Standard for LC-MS/MS Bioanalysis and Pharmaceutical Quality Control Procurement


Drospirenone-d4-1 (C₂₄H₂₆D₄O₃; MW 370.52 g/mol) is a tetradeuterated stable isotope-labeled analog of the synthetic progestin drospirenone, engineered specifically as an internal standard (IS) for quantitative liquid chromatography–tandem mass spectrometry (LC-MS/MS) assays [1]. Unlike pharmacopoeial reference standards intended for identity and purity testing (e.g., USP Drospirenone RS), Drospirenone-d4-1 is functionally optimized to co-elute with the non-deuterated analyte while providing a distinct mass shift (+4 Da) for selected reaction monitoring (SRM) differentiation [2].

Why Drospirenone-d4-1 Cannot Be Substituted with Non-Isotopic Internal Standards or Lower Deuterium Analogs in Regulated Bioanalysis


Generic substitution of Drospirenone-d4-1 with structurally related internal standards (e.g., levonorgestrel) introduces differential extraction recovery and ionization efficiency that cannot fully compensate for human plasma matrix effects [1]. While alternative deuterated analogs (e.g., drospirenone-d6) exist, the tetradeuterated substitution pattern of Drospirenone-d4-1 is specifically positioned to avoid H/D back-exchange during sample preparation—a known failure mode that compromises quantitation accuracy when deuterium resides at exchangeable positions [2]. Substitution with non-deuterated drospirenone reference standards (e.g., USP RS) is analytically impossible for internal standard applications due to isobaric interference in the MS/MS channel, rendering accurate peak area ratio calculation unattainable .

Drospirenone-d4-1 Quantitative Differentiation Evidence: Internal Standard Performance Metrics vs. Alternatives


Matrix Effect Compensation: Stable Isotope-Labeled IS vs. Structurally Analogous IS (Levonorgestrel)

When Drospirenone-d4-1 is employed as a stable isotope-labeled internal standard (SIL-IS), it demonstrates near-identical extraction recovery and ionization behavior to the non-deuterated analyte, enabling effective compensation for ion suppression or enhancement in complex biological matrices [1]. In contrast, structurally analogous internal standards (e.g., levonorgestrel) exhibit differential chromatographic retention and matrix effect susceptibility, resulting in incomplete correction of variability [2].

Bioanalysis LC-MS/MS quantification Matrix effect correction

Deuterium Substitution Pattern: H/D Back-Exchange Resistance vs. Higher-Deuterium Analogs (D6)

The tetradeuterated substitution pattern in Drospirenone-d4-1 is positioned at non-exchangeable sites (lactone ring carbons), conferring resistance to protium/deuterium back-exchange during sample preparation and chromatographic separation [1]. Higher-deuterium analogs (e.g., D6-labeled drospirenone) may incorporate deuterium at labile positions susceptible to exchange with protic solvents, resulting in isotopic enrichment loss and inaccurate quantification [2].

Stable isotope labeling LC-MS/MS method validation H/D exchange

Regulatory Compliance: ANDA/DMF Method Validation Support vs. Non-Characterized Reference Materials

Drospirenone-d4-1 is supplied with comprehensive characterization data compliant with ICH and pharmacopoeial guidelines, including full Certificate of Analysis (CoA) documentation covering isotopic purity, HPLC purity, and structural confirmation by ¹H-NMR and MS . This documentation directly supports Abbreviated New Drug Application (ANDA) method validation and Drug Master File (DMF) submissions. In contrast, non-certified reference materials or those lacking complete characterization data require additional in-house qualification, increasing method development timelines and regulatory submission risk [1].

ANDA filing GMP quality control Reference standard traceability

Long-Term Storage Stability: Powder Stability at -20°C vs. Ambient-Storage Reference Standards

Drospirenone-d4-1 demonstrates extended powder stability of 3 years when stored at -20°C, with documented stability for ambient shipping conditions (stable at room temperature for several days during transit) . This stability profile enables multi-year method consistency and reduces requalification frequency compared to reference standards requiring 2-8°C refrigerated storage with shorter shelf lives .

Reference standard stability QC sample preparation Procurement logistics

Drospirenone-d4-1 Application Scenarios in Regulated Bioanalytical and Pharmaceutical Quality Control Workflows


ANDA Bioequivalence Study Support: Drospirenone Plasma Quantification

Drospirenone-d4-1 serves as the primary SIL-IS for quantifying drospirenone in human plasma during bioequivalence studies supporting ANDA submissions. Validated LC-MS/MS methods using this IS achieve inter-assay reproducibility RSD < 10% and accuracy within -3.7% to +11.3%, meeting FDA/EMA bioanalytical method validation guidelines [1]. The +4 Da mass shift enables unambiguous SRM differentiation from the non-deuterated analyte while maintaining co-elution for effective matrix effect compensation [2].

GMP Pharmaceutical Quality Control: Drospirenone API and Finished Dosage Form Assay

Drospirenone-d4-1 is employed as an internal standard in stability-indicating HPLC and LC-MS/MS methods for drospirenone assay in drug substance and finished oral contraceptive tablets. The IS corrects for injection-to-injection variability and detector drift across extended QC batch runs, with traceability to USP or EP pharmacopoeial standards available for method transfer and regulatory inspection support [1].

Clinical Therapeutic Drug Monitoring: Drospirenone Trough Level Assessment

For clinical studies monitoring drospirenone plasma trough levels in patients receiving concomitant antiepileptic drugs (e.g., lamotrigine), Drospirenone-d4-1 enables precise quantification across a 2-100 ng/mL calibration range using online SPE-LC-MS/MS [1]. The SIL-IS approach corrects for inter-patient plasma matrix variability, which is critical given the documented impact of AED co-medication on contraceptive failure rates [1].

Forced Degradation and Impurity Profiling Studies

Drospirenone-d4-1 supports forced degradation studies for drospirenone drug product stability assessment, enabling accurate quantitation of parent compound depletion under stress conditions (acid, base, oxidative, thermal, photolytic). The deuterated IS corrects for matrix effects introduced by degradation products and excipients, ensuring reliable mass balance calculations for regulatory submission [1].

Technical Documentation Hub

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29 linked technical documents
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